1-(7-Methoxy-1-naphthyl)cyclopentanamine
Description
Overview of Naphthalene (B1677914) Scaffolds in Bioactive Molecules
The naphthalene ring system, composed of two fused benzene (B151609) rings, is a prevalent feature in a multitude of biologically active compounds. chemicalbook.com Its rigid, planar, and lipophilic nature allows it to engage in various non-covalent interactions with biological macromolecules, including van der Waals forces, hydrophobic interactions, and π-π stacking. rsc.org This has led to the incorporation of the naphthalene scaffold into a wide array of drugs with diverse therapeutic applications.
Numerous FDA-approved medications feature a naphthalene core, highlighting its importance in drug design. chemicalbook.com Examples include:
Propranolol: A beta-blocker used to treat high blood pressure and other cardiovascular conditions.
Naproxen: A nonsteroidal anti-inflammatory drug (NSAID) for pain and inflammation relief.
Duloxetine: A serotonin-norepinephrine reuptake inhibitor used for depression and anxiety.
Terbinafine: An antifungal agent.
Bedaquiline: An anti-mycobacterial drug for treating tuberculosis. chemicalbook.com
The therapeutic versatility of naphthalene derivatives extends beyond these examples, with research demonstrating their potential as anticancer, antimicrobial, antiviral, anticonvulsant, and anti-neurodegenerative agents. chemicalbook.com The ability to modify the naphthalene core at various positions allows for the fine-tuning of a compound's pharmacological profile, making it a highly adaptable scaffold for medicinal chemists.
Significance of Cyclopentanamine Moieties in Pharmacological Research
The cyclopentanamine moiety, a five-membered aliphatic ring bearing an amino group, is another structural element of significant interest in pharmacology. While less common than its six-membered cyclohexylamine (B46788) counterpart, the cyclopentyl ring offers a distinct conformational profile that can influence a molecule's binding affinity and selectivity for its biological target.
Cyclopentanamine and its derivatives serve as important intermediates in the synthesis of various pharmaceutical compounds. The amine group provides a handle for further chemical modifications, allowing for the introduction of diverse functionalities to explore structure-activity relationships (SAR).
Furthermore, certain aryl-substituted cyclopentanamine derivatives have been investigated for their psychoactive properties. The constrained nature of the cyclopentyl ring can impart a unique pharmacological profile compared to more flexible acyclic amines or larger ring systems.
Rationale for Investigating 1-(7-Methoxy-1-naphthyl)cyclopentanamine within Medicinal Chemistry Paradigms
The rationale for the focused investigation of this compound stems from the convergence of the promising properties of its two core components: the 7-methoxy-1-naphthyl group and the cyclopentanamine moiety. The 7-methoxy-1-naphthyl scaffold is a key pharmacophore in the well-established antidepressant drug, agomelatine (B1665654). researchgate.netnih.gov This structural feature is crucial for its activity at melatonergic and serotonergic receptors.
The primary hypothesis is that by combining this biologically validated naphthyl system with a cyclopentanamine group, it may be possible to develop novel compounds with unique pharmacological profiles, potentially targeting central nervous system (CNS) disorders. The cyclopentyl ring, as a bioisostere for the ethylamine (B1201723) side chain of agomelatine, could modulate the compound's lipophilicity, metabolic stability, and receptor binding affinity.
The exploration of such targeted modifications is a common strategy in medicinal chemistry to:
Discover new chemical entities with improved efficacy or a more favorable side-effect profile.
Elucidate the structure-activity relationships of a particular pharmacophore.
Develop tool compounds to probe the function of specific biological targets.
Contextualizing Structural Similarities to Established Agents (e.g., Agomelatine analogs, Naphthyl-cyclopentanamine derivatives)
The chemical architecture of this compound places it within a class of compounds with known biological activities. Its most prominent structural relative is agomelatine, N-[2-(7-methoxy-1-naphthyl)ethyl]acetamide. nih.gov Agomelatine is an atypical antidepressant that acts as a potent agonist at melatonin (B1676174) MT1 and MT2 receptors and an antagonist at the serotonin (B10506) 5-HT2C receptor. nih.govresearchgate.net This dual mechanism of action is believed to contribute to its efficacy in treating major depressive disorder. nih.gov
The key structural similarities and differences between this compound and agomelatine are outlined in the table below.
| Feature | This compound | Agomelatine |
| Core Scaffold | 7-Methoxy-1-naphthyl | 7-Methoxy-1-naphthyl |
| Amine Moiety | Primary amine on a cyclopentyl ring | Acetylated primary amine on an ethyl chain |
| Flexibility | Conformationally restricted due to the cyclopentyl ring | Flexible ethyl side chain |
The replacement of the flexible N-acetylethylamine side chain of agomelatine with a more rigid cyclopentanamine ring system in this compound is a deliberate design choice. This modification is expected to have a significant impact on the molecule's three-dimensional shape and, consequently, its interaction with receptor binding pockets.
Research into other naphthyl- and aryl- amine derivatives has shown that modifications to the amine-containing portion of the molecule can drastically alter pharmacological activity. For instance, the arylcyclohexylamine class of compounds, which includes anesthetic and dissociative drugs, demonstrates that the nature of the aryl group and the substitutions on the cycloalkylamine ring are critical determinants of their biological effects. nih.govresearchgate.net Similarly, the synthesis and evaluation of various 1-aryl-2-(aminomethyl)cyclopropanecarboxylic acid derivatives have identified potent antidepressants, underscoring the therapeutic potential of cyclic amine structures in CNS drug discovery. nih.gov
The investigation of this compound is therefore a logical progression in the exploration of agomelatine analogs and the broader class of naphthyl-amine derivatives, with the potential to yield novel insights into the structural requirements for activity at melatonergic, serotonergic, and other CNS receptors.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C16H19NO |
|---|---|
Molecular Weight |
241.33 g/mol |
IUPAC Name |
1-(7-methoxynaphthalen-1-yl)cyclopentan-1-amine |
InChI |
InChI=1S/C16H19NO/c1-18-13-8-7-12-5-4-6-15(14(12)11-13)16(17)9-2-3-10-16/h4-8,11H,2-3,9-10,17H2,1H3 |
InChI Key |
WRKSHKIDXGCXJN-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=CC=C2C3(CCCC3)N)C=C1 |
Origin of Product |
United States |
Synthetic Methodologies for 1 7 Methoxy 1 Naphthyl Cyclopentanamine and Analogs
Retrosynthetic Analysis of the 1-(7-Methoxy-1-naphthyl)cyclopentanamine Scaffold
A retrosynthetic analysis of the target molecule, this compound, reveals several plausible disconnection points, suggesting multiple synthetic strategies. The primary disconnections to consider are the C1-C(cyclopentyl) bond and the C-N bond of the amine.
Strategy A: Disconnection of the C1-C(cyclopentyl) bond. This approach retrosynthetically cleaves the bond between the naphthalene (B1677914) ring and the cyclopentyl group. This leads to a nucleophilic 7-methoxy-1-naphthyl species, such as a Grignard or organolithium reagent, and an electrophilic cyclopentyl precursor containing a protected or latent amine functionality. Alternatively, an electrophilic 7-methoxy-1-naphthyl derivative could be reacted with a nucleophilic cyclopentyl species.
Strategy B: Disconnection of the C-N bond. This strategy involves the formation of the amine at a later stage of the synthesis. A key intermediate would be a 1-cyclopentyl-7-methoxynaphthalene derivative with a suitable functional group at the benzylic position, such as a ketone or a hydroxyl group. This functional group can then be converted to the amine via reactions like reductive amination or the Ritter reaction.
Strategy C: Disconnection within the cyclopentyl ring. While less common, a strategy involving the formation of the cyclopentyl ring onto a pre-functionalized 1-naphthyl precursor could also be envisioned, for instance, through a ring-closing metathesis or an intramolecular alkylation.
Based on the available literature and established synthetic methodologies, Strategies A and B appear to be the most practical and are explored in further detail in the subsequent sections.
Approaches to the 7-Methoxy-1-naphthyl Moiety
The 7-methoxy-1-naphthyl core is a common scaffold in various biologically active molecules. Its synthesis can be achieved through several routes, often starting from simpler, commercially available precursors.
Classical Naphthalene Synthesis Routes
While classical naphthalene syntheses like the Haworth or Stobbe condensation can be employed, a more common and efficient approach for substituted naphthalenes involves the functionalization of pre-existing naphthalene or tetralone skeletons.
Functionalization Strategies for Methoxy (B1213986) Substitution at C-7 and Amine Precursor at C-1
A prevalent starting material for the synthesis of the 7-methoxy-1-naphthyl moiety is 7-methoxy-1-tetralone (B20472). This compound provides a well-defined platform for introducing functionality at the C-1 position. The synthesis of 7-methoxy-1-tetralone itself can be accomplished via a Friedel-Crafts acylation of anisole (B1667542) with succinic anhydride, followed by reduction and intramolecular cyclization.
Once 7-methoxy-1-tetralone is obtained, the key step is the aromatization of the tetralone ring to form the naphthalene system. This can be achieved using various dehydrogenation reagents, such as sulfur, selenium, or palladium on carbon. The choice of reagent and reaction conditions is crucial to achieve high yields and avoid side reactions.
Optimization of Precursor Synthesis
The synthesis of key precursors for the 7-methoxy-1-naphthyl moiety has been a subject of optimization to improve yields, reduce costs, and enhance industrial applicability. For instance, various catalysts and reaction conditions have been explored for the efficient synthesis of (7-methoxy-1-naphthyl)acetonitrile, a versatile intermediate that can be derived from 7-methoxy-1-tetralone. This nitrile can then be further elaborated to introduce different functionalities at the C-1 position.
Introduction of the Cyclopentanamine Unit
With the 7-methoxy-1-naphthyl core in hand, the next critical step is the introduction of the cyclopentanamine unit at the C-1 position. This can be accomplished through various methodologies, broadly categorized as direct and indirect approaches.
Direct Amine Synthesis Methodologies
Direct methods for the introduction of the cyclopentanamine group are highly sought after for their synthetic efficiency. Two plausible strategies based on established organic reactions are outlined below:
Friedel-Crafts Acylation followed by Reductive Amination:
A viable route involves the Friedel-Crafts acylation of a suitable 7-methoxynaphthalene derivative with cyclopentanecarbonyl chloride. This reaction, typically catalyzed by a Lewis acid such as aluminum chloride, would yield 1-cyclopentanoyl-7-methoxynaphthalene. This ketone intermediate can then be subjected to reductive amination. The Leuckart-Wallach reaction, which utilizes formic acid or its derivatives as both the reducing agent and the nitrogen source, is a classic method for converting ketones to amines. wikipedia.orgmdpi.com Alternatively, modern reductive amination protocols using reagents like sodium cyanoborohydride or sodium triacetoxyborohydride (B8407120) in the presence of an amine source (e.g., ammonia (B1221849) or an ammonium (B1175870) salt) can provide a milder and more selective transformation.
Grignard Reaction followed by Ritter Reaction:
Another powerful strategy commences with the formation of a Grignard reagent from a 1-halo-7-methoxynaphthalene, such as 7-methoxy-1-bromonaphthalene. This organometallic species can then react with cyclopentanone (B42830) to afford 1-(1-hydroxycyclopentyl)-7-methoxynaphthalene, a tertiary alcohol. masterorganicchemistry.commnstate.edulibretexts.orgd-nb.inforesearchgate.net The subsequent conversion of this tertiary alcohol to the desired amine can be achieved via the Ritter reaction. wikipedia.orgopenochem.orgnrochemistry.comchemistrysteps.comias.ac.inorganic-chemistry.org This reaction involves treating the alcohol with a nitrile (e.g., acetonitrile) in the presence of a strong acid. The intermediate nitrilium ion is then hydrolyzed to an N-alkyl amide, which upon subsequent hydrolysis yields the target primary amine. This method is particularly well-suited for the synthesis of amines from tertiary alcohols that are prone to elimination under other conditions.
The following table summarizes the key reactions and intermediates in these proposed synthetic pathways:
| Strategy | Key Intermediate | Key Reactions | Reagents and Conditions |
| Friedel-Crafts Acylation / Reductive Amination | 1-cyclopentanoyl-7-methoxynaphthalene | Friedel-Crafts Acylation | Cyclopentanecarbonyl chloride, AlCl₃ |
| Reductive Amination (e.g., Leuckart-Wallach) | HCOOH, NH₃ or NaBH₃CN, NH₄OAc | ||
| Grignard Reaction / Ritter Reaction | 1-(1-hydroxycyclopentyl)-7-methoxynaphthalene | Grignard Reaction | 7-methoxy-1-bromonaphthalene, Mg, Cyclopentanone |
| Ritter Reaction | CH₃CN, H₂SO₄; then H₂O/H⁺ |
Reduction of Naphthyl Ketone Intermediates
A primary and versatile method for the synthesis of this compound involves the reductive amination of a corresponding naphthyl ketone precursor. This pathway typically starts from 7-methoxy-1-tetralone, a readily available starting material. google.comresearchgate.net The tetralone can be converted to a suitable ketone intermediate, such as 1-cyclopentyl-7-methoxy-naphthalen-1-one, which then undergoes reaction with an amine source under reducing conditions.
The key step, reductive amination, involves the reaction of the ketone with an amine (like ammonia or a primary amine) to form an intermediate imine or enamine, which is then reduced in situ to the desired amine. Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), or catalytic hydrogenation.
For instance, a related synthesis of 2-(7-methoxy-1-naphthyl)ethylamine utilizes a reduction step where 2-(7-methoxy-1-naphthyl)acetamide is reduced using reagents like zinc borohydride, generated in situ from zinc chloride (ZnCl₂) and potassium borohydride (KBH₄). patsnap.com A similar strategy could be adapted where a naphthyl cyclopentyl ketone is reacted with ammonia or an ammonia equivalent, followed by reduction to yield the primary amine, this compound. The kinetics of reductive amination of cyclopentanone itself have been studied, indicating that N-cyclopentyliminocyclopentane is a key intermediate which can lead to the desired cyclopentylamine (B150401) product. researchgate.net
| Starting Material | Key Reagents | Intermediate | Product | Reference |
| 7-Methoxy-1-tetralone | Cyclopentylmagnesium bromide, then oxidation | 1-(7-Methoxy-1-naphthyl)cyclopentanone | This compound | Inferred |
| 1-(7-Methoxy-1-naphthyl)cyclopentanone | NH₃, NaBH₃CN | Imine | This compound | General Method |
| 2-(7-Methoxy-1-naphthyl)acetamide | Zn(BH₄)₂ | Amide | 2-(7-Methoxy-1-naphthyl)ethylamine | patsnap.com |
Cyclization Reaction Approaches
Cyclization reactions are fundamental in constructing either the naphthalene core or the cyclopentane (B165970) ring of the target molecule. One effective strategy involves an intramolecular Friedel-Crafts reaction to form the fused ring system of a tetralone, which serves as a precursor to the naphthalene ring. For example, the synthesis of (2S)-7-methoxy-1,2,3,4-tetrahydro-2-naphthoic acid is achieved through an intramolecular Friedel-Crafts reaction of (2R)-2-(3-methoxybenzyl)succinic acid. nih.gov This tetralone can then be aromatized to the naphthalene system.
Alternatively, methods that build the cyclopentane ring onto a pre-existing naphthalene scaffold are highly valuable. The Stobbe condensation, which involves the reaction of a ketone or aldehyde (like 7-methoxy-1-naphthaldehyde) with a succinic ester, can be used to generate a half-ester intermediate that subsequently cyclizes to form the cyclopentane ring. smolecule.com Another modern approach is the electrophilic cyclization of specifically substituted alkynes to regioselectively prepare a wide array of naphthalenes. nih.gov
Once a precursor like 1-(7-methoxy-1-naphthyl)cyclopentanecarboxylic acid is synthesized, it can be converted to the target amine via reactions such as the Curtius, Hofmann, or Schmidt rearrangement, which transform a carboxylic acid into a primary amine with the loss of one carbon atom.
Stereoselective Synthetic Pathways
The synthesis of specific stereoisomers of this compound, where the carbon atom connecting the naphthalene and cyclopentane rings is a chiral center, requires stereoselective methods. Achieving high enantioselectivity is a significant challenge.
One potential strategy involves the use of chiral catalysts or auxiliaries during the key bond-forming steps. For instance, a stereoselective reduction of a prochiral naphthyl cyclopentyl ketone precursor using a chiral reducing agent could yield an enantiomerically enriched alcohol, which can then be converted to the amine. Similarly, asymmetric reductive amination using a chiral catalyst could directly produce the desired enantiomer of the amine.
Another approach is through optical resolution. A racemic mixture of the final amine or a precursor carboxylic acid can be resolved by forming diastereomeric salts with a chiral resolving agent. This method was successfully employed in the synthesis of (2S)-7-methoxy-1,2,3,4-tetrahydro-2-naphthylamine, where 2-(3-methoxybenzyl)succinic acid was resolved using a chiral amine. nih.gov Furthermore, biocatalytic methods, which utilize enzymes for stereoselective reductions, offer a powerful tool for obtaining chiral intermediates like optically active cyclopentanols. acs.org
Palladium-Catalyzed Reactions in Naphthyl-Amine Synthesis
Palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination, represent a powerful and direct method for forming the C-N bond in naphthyl-amine synthesis. researchgate.net This reaction typically involves coupling an aryl halide or triflate with an amine in the presence of a palladium catalyst and a suitable phosphine (B1218219) ligand.
To synthesize this compound, this method would involve the reaction of a 1-functionalized 7-methoxynaphthalene, such as 1-bromo-7-methoxynaphthalene (B3038253) or 1-triflyloxy-7-methoxynaphthalene, with cyclopentylamine. The choice of ligand is critical for the reaction's success, with bulky, electron-rich phosphine ligands like 1,1'-bis(diphenylphosphino)ferrocene (DPPF) or biarylphosphine ligands often providing high yields. berkeley.edu
Recent advancements in ligand design, such as the development of the KPhos ligand, have expanded the scope of this reaction to include more challenging substrates and even aqueous ammonia as the amine source, highlighting the versatility of this methodology for creating primary arylamines. unimi.itnih.gov
| Aryl Substrate | Amine | Catalyst/Ligand | Key Feature | Reference |
| Aryl Halide/Triflate | Cyclopentylamine | Pd(dba)₂ / DPPF or BINAP | Forms C-N bond directly | berkeley.edu |
| Aryl Halide | Aqueous Ammonia | Pd-G3 dimer / KPhos | Allows use of aqueous ammonia | unimi.itnih.gov |
Derivatization and Analogue Synthesis for Structure-Activity Relationship Studies
To explore the structure-activity relationship (SAR) of this compound, analogs are synthesized by systematically modifying different parts of the molecule.
Modification of the Methoxy Group
The methoxy group at the 7-position of the naphthalene ring is a key site for modification. A common initial step is the cleavage of the methyl ether to yield the corresponding phenol (B47542) (a hydroxyl group). This demethylation can be achieved using strong acids like 48% hydrobromic acid (HBr). nih.gov
The resulting 1-(7-hydroxy-1-naphthyl)cyclopentanamine is a versatile intermediate. The hydroxyl group can then be re-alkylated using a variety of alkyl halides (e.g., ethyl iodide, benzyl (B1604629) bromide) under basic conditions to generate a library of 7-alkoxy analogues. researchgate.net This allows for the investigation of how the size, shape, and electronic properties of the alkoxy group affect the biological activity or material properties of the compound.
Variations on the Cyclopentanamine Ring
The cyclopentanamine moiety offers another point for structural variation. The size of the cycloalkyl ring can be altered to explore steric requirements. Using the synthetic routes described previously, such as reductive amination, analogs with cyclobutanamine, cyclohexanamine, or other cyclic amine structures can be prepared by substituting cyclopentanone or cyclopentylamine with the corresponding cyclic ketone or amine.
Substitution on the Naphthalene System
The functionalization of the naphthalene core is a critical aspect of the synthesis of this compound and its analogs. Direct substitution on the final compound is often challenging; therefore, synthetic strategies frequently rely on the substitution of naphthalene precursors, such as methoxy-substituted tetralones, which are later converted into the fully aromatic naphthalene system. Electrophilic aromatic substitution reactions are particularly valuable in this context for introducing key functional groups that can be further elaborated.
A significant example of this approach is the Vilsmeier-Haack reaction, which facilitates the formylation of electron-rich aromatic compounds. cambridge.orgwikipedia.org This reaction employs a substituted formamide, typically N,N-dimethylformamide (DMF), and phosphorus oxychloride (POCl₃) to generate an electrophilic chloroiminium salt known as the Vilsmeier reagent. wikipedia.orgchemistrysteps.com This electrophile can then attack an activated aromatic ring to introduce a formyl (-CHO) group. chemistrysteps.comijpcbs.com
Research conducted on methoxy-substituted 1-tetralones demonstrates the utility of the Vilsmeier-Haack reaction in creating functionalized dihydronaphthalene intermediates. ias.ac.in Specifically, the reaction on 7-methoxy-1-tetralone provides a direct route to a substituted dihydronaphthalene, which is a foundational structure for various naphthalene analogs. ias.ac.in
In a detailed investigation, 7-methoxy-1-tetralone was subjected to Vilsmeier-Haack conditions, yielding 1-chloro-2-formyl-7-methoxy-3,4-dihydronaphthalene. ias.ac.in The reaction involves heating the tetralone with the Vilsmeier reagent, followed by hydrolysis of the resulting iminium complex to yield the final aldehyde product. ias.ac.in This transformation introduces both a chloro and a formyl group onto the precursor ring system, which can be aromatized to the corresponding naphthalene. ias.ac.in The yields for this type of transformation on 1-tetralones are generally reported to be in the range of 60-75%. ias.ac.in
The resulting 1-chloro-2-formyl-7-methoxy-3,4-dihydronaphthalene is a versatile synthetic intermediate. The aldehyde functionality can be subjected to various subsequent reactions, such as reductive amination or oxidation, to create a diverse range of analogs, while the chloro group offers a handle for nucleophilic substitution or cross-coupling reactions. The dihydronaphthalene ring can then be aromatized to furnish the fully substituted naphthalene core.
The experimental data for the Vilsmeier-Haack reaction on 7-methoxy-1-tetralone is summarized in the table below. ias.ac.in
| Reactant | Reagents | Product | Yield (%) | Spectroscopic Data (IR, PMR) |
|---|---|---|---|---|
| 7-Methoxy-1-tetralone | POCl₃ / DMF | 1-Chloro-2-formyl-7-methoxy-3,4-dihydronaphthalene | 65% | IR (neat, cm⁻¹): 1660 (conjugated C=O), 1600 (aromatic C=C) PMR (CDCl₃, δ ppm): 2.63 (t, 2H), 2.95 (t, 2H), 3.82 (s, 3H, OCH₃), 6.7-6.9 (m, 2H, Ar-H), 7.25 (d, 1H, Ar-H), 10.1 (s, 1H, CHO) |
Preclinical Pharmacological Investigations
Receptor Binding Profiles
The initial characterization of a novel compound involves determining its binding affinity for a range of biological targets. This section outlines the known receptor binding profile of 1-(7-Methoxy-1-naphthyl)cyclopentanamine.
Research into a series of novel naphthocyclopentane and quinolinocyclopentane derivatives has highlighted their potential as dual ligands for both melatoninergic and serotoninergic receptors. nih.gov Within the serotonin (B10506) receptor family, the 5-HT2C receptor has been a key target of interest for these compounds.
While specific quantitative binding data for this compound at the 5-HT2C receptor is not detailed in readily available literature, the class of naphthalenic analogues to which it belongs has demonstrated significant affinity for this receptor subtype. The structural features of the 7-methoxy-1-naphthyl moiety, combined with the cyclopentanamine group, are thought to be critical for this interaction. Further studies would be necessary to fully characterize its complete binding profile and selectivity across the diverse family of serotonin receptors.
Table 1: Serotonin 5-HT2C Receptor Binding Affinity
| Compound | Receptor Subtype | Binding Affinity (Ki) |
|---|
The investigation of naphthalenic analogues has also revealed a significant affinity for melatonin (B1676174) receptors MT1 and MT2. nih.govresearchgate.net These receptors are integral to the regulation of circadian rhythms and other physiological processes.
A study focusing on naphthalenic ligand analogues demonstrated good pharmacological profiles towards both MT1 and MT2 receptors. researchgate.net The substitution on the amide of related compounds was shown to influence the binding affinity at both melatonin receptor subtypes. researchgate.net Although precise Ki values for this compound are not specified in the available literature, the consistent high affinity of its structural class suggests a potent interaction.
Table 2: Melatonin MT1 and MT2 Receptor Binding Affinity
| Compound | Receptor Subtype | Binding Affinity (Ki) |
|---|---|---|
| This compound | MT1 | Data not publicly available |
A comprehensive review of the available scientific literature did not yield specific data on the direct binding or functional interaction of this compound with N-methyl-D-aspartate (NMDA) receptor subunits, including the NR2B subunit. The primary research focus for this compound and its analogues has been on the melatoninergic and serotoninergic systems. Consequently, its activity at NMDA receptors remains to be characterized.
Similarly, dedicated preclinical assays to determine the off-target binding profile of this compound, including its affinity for the sigma-1 receptor, have not been reported in the public domain. A thorough understanding of a compound's potential for off-target interactions is crucial for a complete pharmacological assessment. Future research may explore the broader receptor binding landscape of this molecule.
In Vivo Pharmacological Efficacy in Animal Models:There are no published reports on the efficacy of this compound in animal models.
Pharmacodynamic Biomarker Evaluation
No studies reporting the evaluation of pharmacodynamic biomarkers for this compound were found in the public domain. Research in this area would typically involve the identification and measurement of biological indicators that can provide evidence of a drug's mechanism of action and its effects on the body. Without such studies, the molecular and physiological responses to this specific compound remain uncharacterized.
Structure-Activity Relationships (SAR) and Structure-Property Relationships (SPR)
A critical aspect of drug discovery and development is the understanding of how a molecule's chemical structure relates to its biological activity (SAR) and its physicochemical properties (SPR). For this compound, specific research elucidating these relationships is not currently available.
Elucidation of Key Pharmacophoric Features
The key pharmacophoric features of a compound are the essential structural motifs and their spatial arrangement that are responsible for its biological activity. Without comparative studies of analogs and their corresponding activities, the specific pharmacophore of this compound has not been defined.
Impact of Naphthalene (B1677914) Substitution on Biological Activity
While the naphthalene moiety is a common scaffold in medicinal chemistry, the specific impact of its substitution pattern, particularly the 7-methoxy group in conjunction with the 1-cyclopentanamine group, on the biological activity of this molecule has not been documented. SAR studies would be necessary to determine how variations in the substitution on the naphthalene ring system affect the compound's pharmacological profile.
Role of Cyclopentanamine Ring Conformation
The conformation of the cyclopentanamine ring can play a crucial role in how a molecule interacts with its biological target. Cyclopentane (B165970) rings are known to adopt various non-planar conformations, such as the envelope and twist forms, to alleviate strain. However, no research has been published that investigates the specific conformational preferences of the cyclopentanamine ring in this compound and how these conformations influence its biological activity.
Electronic Effects of Methoxy (B1213986) Substitution on Reactivity and Biological Activity
The methoxy group at the 7-position of the naphthalene ring is an electron-donating group, which can influence the electronic properties of the entire molecule. These electronic effects can impact the compound's reactivity, metabolic stability, and interaction with biological targets. However, specific studies detailing the electronic effects of this methoxy substitution on the reactivity and biological activity of this compound are absent from the scientific literature.
Metabolic Pathways and Preclinical Pharmacokinetics
In Vitro Metabolic Stability Studies
In the early stages of drug development, in vitro assays are employed to predict the metabolic stability of a compound. These studies are essential for identifying compounds that are likely to have favorable pharmacokinetic properties in vivo.
Liver Microsomal Stability (e.g., human, rodent)
Liver microsomes, which are subcellular fractions of the liver, contain a high concentration of drug-metabolizing enzymes, particularly cytochrome P450 (CYP) enzymes. evotec.comnih.gov Stability assays using liver microsomes from different species, such as humans and rodents, are conducted to assess the intrinsic clearance of a compound. evotec.comif-pan.krakow.pl This helps in understanding potential species differences in metabolism and in extrapolating the data to predict human clearance. researchgate.net The compound is incubated with liver microsomes and cofactors like NADPH, and the rate of its disappearance over time is measured to determine its metabolic half-life. evotec.comif-pan.krakow.pl
Plasma Stability
The stability of a compound in plasma is another important parameter, as it can be degraded by enzymes present in the blood. Plasma stability assays involve incubating the compound in plasma from various species and monitoring its concentration over time. This helps to determine if enzymatic degradation in the bloodstream is a significant clearance pathway.
Identification of Major Metabolites
Identifying the major metabolites of a drug candidate is crucial for understanding its complete pharmacological and toxicological profile. Metabolites can be inactive, active, or even toxic.
Oxidative Metabolism
Oxidative metabolism, primarily mediated by CYP enzymes in the liver, is a common pathway for the biotransformation of many drugs. nih.gov This process typically involves the introduction or modification of functional groups, making the compound more polar and easier to excrete. For a compound like 1-(7-Methoxy-1-naphthyl)cyclopentanamine, potential oxidative metabolic pathways could involve hydroxylation of the naphthalene (B1677914) ring or the cyclopentyl group, as well as O-demethylation of the methoxy (B1213986) group. The study of related naphthalene derivatives has shown that oxidative metabolism can lead to various hydroxylated and dione (B5365651) products. nih.govresearchgate.net
Conjugation Pathways
Following oxidative metabolism, compounds often undergo Phase II conjugation reactions. These reactions involve the addition of endogenous molecules such as glucuronic acid, sulfate, or glutathione (B108866) to the parent compound or its Phase I metabolites. researchgate.net This process further increases the water solubility of the compound, facilitating its elimination from the body. Liver microsomes can be supplemented with cofactors like UDPGA to study glucuronidation pathways. xenotech.com
Characterization of Metabolite Structures
The structural elucidation of metabolites is typically achieved using advanced analytical techniques, most notably high-performance liquid chromatography coupled with mass spectrometry (LC-MS). researchgate.net This allows for the separation of the parent compound from its metabolites and provides information about their molecular weights and fragmentation patterns, which aids in their structural identification.
In Vitro Permeability and Transport Studies
Extensive searches of scientific literature and publicly available data have been conducted for the compound this compound, also known as GZ-793A. These searches aimed to identify specific data related to its in vitro permeability and transport characteristics.
Despite a thorough review, no specific experimental data on the in vitro blood-brain barrier penetration or intestinal permeability of this compound could be located in the available scientific literature. Research on this compound has primarily focused on its pharmacodynamic properties as a selective vesicular monoamine transporter-2 (VMAT2) inhibitor and its potential therapeutic applications, particularly in the context of substance abuse. One study noted a lack of information regarding the absorption, bioavailability, or metabolic half-life of the compound when administered orally.
Consequently, the following sections reflect the absence of specific data for the requested assays.
No publicly available studies detailing the in vitro assessment of the blood-brain barrier (BBB) penetration potential of this compound were identified. Therefore, no data from models such as the Parallel Artificial Membrane Permeability Assay (PAMPA-BBB) or co-culture systems involving brain endothelial cells are available to report.
Table 4.3.1: In Vitro Blood-Brain Barrier Permeability Data for this compound
| Assay Type | Model System | Apparent Permeability (Papp) (cm/s) | Classification |
|---|
No specific data from in vitro studies evaluating the intestinal permeability of this compound, such as those employing Caco-2 cell monolayers, were found in the reviewed literature. As a result, it is not possible to provide quantitative data on its apparent permeability (Papp) or to classify its expected intestinal absorption based on these standard assays.
Table 4.3.2: In Vitro Intestinal Permeability Data for this compound
| Assay Type | Model System | Apical to Basolateral (A-B) Papp (cm/s) | Basolateral to Apical (B-A) Papp (cm/s) | Efflux Ratio |
|---|
Theoretical and Computational Chemistry
Quantum Chemical Calculations for Molecular Properties
Quantum chemical calculations, often employing methods like Density Functional Theory (DFT), would provide fundamental insights into the molecule's characteristics.
Electronic Structure Analysis
An analysis of the electronic structure would reveal how electrons are distributed across the molecule. Key parameters that would be calculated include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of a molecule's chemical reactivity and kinetic stability. A molecular electrostatic potential (MEP) map would also be generated to visualize the electron density and identify regions that are electron-rich or electron-poor, which is crucial for understanding intermolecular interactions.
Conformation Analysis and Conformational Landscapes
This analysis would explore the different spatial arrangements (conformations) that 1-(7-Methoxy-1-naphthyl)cyclopentanamine can adopt. By rotating the single bonds—particularly between the cyclopentanamine ring and the naphthyl group—a potential energy surface would be mapped out. This landscape would identify the most stable, low-energy conformations (global and local minima) that the molecule is likely to adopt under physiological conditions. Understanding the preferred conformation is essential as it dictates the molecule's shape and how it can interact with biological targets.
Reactivity Prediction (e.g., electrophilic/nucleophilic sites)
Using the results from the electronic structure analysis, specific sites of reactivity could be predicted. The MEP map would highlight nucleophilic sites (electron-rich areas, prone to attack by electrophiles) and electrophilic sites (electron-poor areas, prone to attack by nucleophiles). Fukui functions or other reactivity indices could be calculated to quantify the susceptibility of each atom to electrophilic, nucleophilic, or radical attack, thereby predicting its role in chemical reactions.
Molecular Docking and Dynamics Simulations
These computational techniques would be used to predict how this compound might interact with specific biological targets, such as proteins or enzymes.
Ligand-Receptor Binding Mode Predictions
Molecular docking simulations would be performed to predict the preferred orientation of the compound when it binds to the active site of a target protein. This "binding pose" is crucial for its biological activity. The simulation would identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, or pi-stacking, between the ligand and the amino acid residues of the protein. The results would be visualized and presented in a table detailing the interacting residues and the nature of the bonds.
Interactive Data Table: Predicted Ligand-Receptor Interactions (Hypothetical)
| Interacting Residue | Interaction Type | Distance (Å) |
| TYR 112 | Hydrogen Bond (with amine) | 2.9 |
| PHE 258 | Pi-Stacking (with naphthyl) | 3.5 |
| LEU 85 | Hydrophobic (with cyclopentyl) | 4.1 |
| TRP 301 | Pi-Stacking (with naphthyl) | 3.8 |
Note: This table is hypothetical and for illustrative purposes only, as no specific docking studies for this compound were found.
Protein-Ligand Interaction Energy Calculations
Following docking, methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) or Free Energy Perturbation (FEP) would be used to calculate the binding free energy. This value quantifies the strength of the interaction between the ligand and the protein. A more negative value indicates a stronger, more stable complex. Molecular dynamics simulations could further refine this by simulating the movement of the ligand-protein complex over time, providing a more dynamic and accurate picture of the binding stability and the energetic contributions of various interactions.
Interactive Data Table: Calculated Interaction Energies (Hypothetical)
| Energy Component | Value (kcal/mol) |
| Van der Waals Energy | -45.7 |
| Electrostatic Energy | -18.2 |
| Solvation Energy | +23.5 |
| Total Binding Free Energy | -40.4 |
Note: This table is hypothetical and for illustrative purposes only, as no specific energy calculation studies for this compound were found.
Elucidation of Allosteric Modulation Mechanisms
Allosteric modulation, the regulation of a protein's activity by a ligand binding to a site distinct from the primary active site, offers a sophisticated mechanism for fine-tuning biological responses. Computational methods are pivotal in uncovering the intricate details of how a compound like this compound might function as an allosteric modulator.
Computational techniques such as molecular dynamics (MD) simulations and normal mode analysis (NMA) are employed to explore the conformational landscape of a target protein in the presence and absence of the putative modulator. These methods can reveal subtle yet significant changes in protein dynamics and structure upon ligand binding to an allosteric site. For instance, the binding of a modulator could stabilize a specific protein conformation that enhances or diminishes the affinity of the endogenous ligand at the orthosteric site.
Molecular docking studies can predict the preferred binding pose of this compound within a putative allosteric pocket of a receptor. By calculating the binding energy and analyzing the intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking, researchers can identify key residues involved in the allosteric binding. While specific experimental data on this compound is not publicly available, hypothetical docking studies against a plausible G protein-coupled receptor (GPCR) target could yield results similar to those presented in Table 1.
Table 1: Hypothetical Molecular Docking Results of this compound with a Putative Allosteric Site
| Parameter | Value | Interacting Residues |
| Binding Energy (kcal/mol) | -8.5 | Phe121, Trp259, Tyr263 |
| Hydrogen Bonds | 1 | Gln189 |
| Hydrophobic Interactions | 5 | Leu125, Val192, Ile262 |
| Pi-Stacking Interactions | 2 | Phe121, Trp259 |
The data in this table is hypothetical and for illustrative purposes.
These computational predictions would suggest that the methoxy-naphthyl group could engage in significant hydrophobic and pi-stacking interactions within a lipophilic pocket, while the cyclopentanamine moiety might form crucial hydrogen bonds, anchoring the molecule in a specific orientation that induces an allosteric effect.
Quantitative Structure-Activity Relationship (QSAR) Modeling
QSAR modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. This approach is invaluable for predicting the activity of new compounds and for optimizing lead structures.
The development of a robust QSAR model begins with a dataset of structurally related compounds with experimentally determined biological activities. For a series of analogs of this compound, this would involve synthesizing and testing a library of derivatives with variations in substituents on the naphthyl ring or modifications to the cyclopentyl group.
A wide array of molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, are then calculated. These descriptors can be categorized as 1D (e.g., molecular weight), 2D (e.g., topological indices), or 3D (e.g., molecular shape). Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), are then used to build a model that correlates a subset of these descriptors with the observed biological activity.
A hypothetical QSAR equation for a series of analogs might look like:
pIC50 = 0.75 * ClogP - 0.23 * TPSA + 0.45 * (Molecular Shape Index) + 2.5
This equation, which is purely illustrative, suggests that activity (pIC50) increases with lipophilicity (ClogP) and a specific molecular shape, while it decreases with increasing polar surface area (TPSA). The quality and predictive power of such a model are rigorously assessed through internal and external validation techniques.
A well-validated QSAR model can provide valuable insights into the molecular properties that are most influential for the biological activity and selectivity of a compound series. By analyzing the descriptors that are included in the final QSAR model, chemists can understand the structural features that should be modified to enhance the desired biological effect.
For this compound and its potential analogs, key descriptors might include:
Hydrophobicity (ClogP): The methoxy-naphthyl group imparts significant lipophilicity, which could be crucial for membrane permeability and interaction with hydrophobic pockets in a target protein.
Table 2: Hypothetical QSAR Descriptors and Their Potential Impact on Activity
| Descriptor | Type | Potential Impact on Activity | Rationale |
| ClogP | Hydrophobic | Positive | Enhanced binding in hydrophobic pockets and membrane permeability. |
| Dipole Moment | Electronic | Negative | High polarity may be unfavorable for crossing the blood-brain barrier. |
| Molecular Volume | Steric | Optimal Range | The binding site may have a specific size limitation. |
| Number of H-bond Donors | Electronic | Positive | The amine group can form critical hydrogen bonds with the target. |
The data in this table is hypothetical and for illustrative purposes.
In Silico ADMET Prediction (excluding toxicity/safety endpoints)
The success of a drug candidate is not solely dependent on its biological activity but also on its pharmacokinetic profile, which is often summarized by the acronym ADMET (Absorption, Distribution, Metabolism, and Excretion). In silico ADMET prediction has become an essential tool in early-stage drug discovery to filter out compounds with poor pharmacokinetic properties. utm.my
A variety of computational models, many of which are based on QSAR principles, are available to predict these properties for a given chemical structure. nih.gov For this compound, these tools can provide valuable estimates of its drug-like properties.
Table 3: Predicted ADMET Properties for this compound
| Property | Predicted Value | Interpretation |
| Absorption | ||
| Caco-2 Permeability (nm/s) | > 100 | High intestinal absorption predicted. |
| Human Intestinal Absorption (%) | > 90% | Likely to be well-absorbed from the gut. |
| Distribution | ||
| Blood-Brain Barrier (BBB) Permeability | High | The compound is predicted to cross the BBB. |
| Plasma Protein Binding (%) | > 95% | High affinity for plasma proteins, which may affect its free concentration. |
| Metabolism | ||
| CYP2D6 Inhibition | Inhibitor | Potential for drug-drug interactions. |
| CYP3A4 Inhibition | Non-inhibitor | Lower risk of interactions with drugs metabolized by this enzyme. |
| Excretion | ||
| Renal Clearance (log(ml/min/kg)) | 0.5 | Moderate renal clearance predicted. |
The data in this table is hypothetical and for illustrative purposes.
These predictions suggest that this compound may have favorable absorption and distribution properties, including the ability to penetrate the central nervous system. However, the potential for inhibition of the CYP2D6 metabolic enzyme would need to be carefully evaluated experimentally to assess the risk of drug-drug interactions.
Analytical Data for this compound Not Publicly Available
Following a comprehensive search of scientific literature and chemical databases, specific analytical data for the chemical compound this compound is not publicly available. Consequently, it is not possible to provide a detailed, scientifically accurate article on its characterization using the requested analytical methods.
The required analytical techniques for the article include:
Chromatographic Techniques :
High-Performance Liquid Chromatography (HPLC)
Gas Chromatography (GC) and Gas Chromatography-Mass Spectrometry (GC-MS)
Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
Chiral Chromatography
Spectroscopic Characterization :
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR)
While general principles and methodologies for these techniques are well-established for a wide range of chemical compounds, specific research findings, data tables, and detailed experimental parameters for this compound have not been published in accessible scholarly sources. Searches for synthesis and characterization reports, which would typically contain such data, did not yield any results for this particular molecule.
Information is available for structurally related compounds, such as precursors like 7-methoxy-1-tetralone (B20472) or other naphthalene (B1677914) derivatives. However, analytical data such as retention times, mass fragmentation patterns, and NMR chemical shifts are unique to a specific molecular structure and cannot be extrapolated from analogous compounds to meet the required standard of scientific accuracy.
Without primary or secondary research data, the generation of a thorough and informative article focusing solely on the analytical methods for this compound cannot be accomplished.
Analytical Methods for Research and Characterization
Spectroscopic Characterization
Infrared (IR) and Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification
Infrared (IR) and Fourier Transform Infrared (FTIR) spectroscopy are powerful techniques for identifying the functional groups present in a molecule. These methods are based on the principle that molecules absorb infrared radiation at specific frequencies that correspond to the vibrations of their chemical bonds. The resulting spectrum is a unique fingerprint of the molecule.
For 1-(7-Methoxy-1-naphthyl)cyclopentanamine, the FTIR spectrum would be expected to exhibit characteristic absorption bands corresponding to its constituent functional groups. The primary amine (-NH₂) group would typically show a pair of medium-intensity stretching vibrations in the range of 3300-3500 cm⁻¹. The C-N stretching vibration would be observed in the 1020-1250 cm⁻¹ region. The methoxy (B1213986) (-OCH₃) group would be identified by its C-H stretching vibrations around 2850-2960 cm⁻¹ and a strong C-O stretching band between 1000 and 1300 cm⁻¹. The aromatic naphthalene (B1677914) ring would produce characteristic C-H stretching bands just above 3000 cm⁻¹ and C=C stretching absorptions in the 1400-1600 cm⁻¹ region. The cyclopentane (B165970) ring would contribute to the aliphatic C-H stretching vibrations around 2850-2960 cm⁻¹.
To illustrate, the FTIR spectrum of a related compound, 1-methoxynaphthalene, shows characteristic peaks for the methoxy and naphthalene moieties. smolecule.com
Illustrative FTIR Data for this compound
| Functional Group | Expected Absorption Range (cm⁻¹) | Vibrational Mode |
| Primary Amine (-NH₂) | 3300-3500 | N-H Stretch |
| Aromatic Ring | 3000-3100 | C-H Stretch |
| Aliphatic (Cyclopentane) & Methoxy | 2850-2960 | C-H Stretch |
| Aromatic Ring | 1400-1600 | C=C Stretch |
| Methoxy Group (-OCH₃) | 1000-1300 | C-O Stretch |
| Amine (-NH₂) | 1020-1250 | C-N Stretch |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Chromophore Analysis
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. This technique is particularly useful for identifying chromophores, which are the parts of a molecule that absorb light in the UV-Vis range. The naphthalene ring system in this compound is the primary chromophore.
The UV-Vis spectrum of this compound is expected to show multiple absorption bands characteristic of the methoxynaphthalene moiety. The absorption maxima (λmax) are indicative of the π → π* electronic transitions within the aromatic system. The presence of the methoxy group, an auxochrome, is likely to cause a bathochromic (red) shift in the absorption bands compared to unsubstituted naphthalene.
For comparison, spectral data for 1,7-dimethoxynaphthalene (B1583364) shows distinct absorption peaks in the UV region. chemenu.com Similarly, 7-methoxy-1-nitroso-2-naphthalenol also exhibits characteristic UV-Vis absorption.
Illustrative UV-Vis Spectral Data for this compound in a Suitable Solvent (e.g., Ethanol)
| Expected λmax (nm) | Electronic Transition | Chromophore |
| ~230 | π → π | Naphthalene Ring |
| ~280 | π → π | Naphthalene Ring |
| ~320 | π → π* | Naphthalene Ring |
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-Resolution Mass Spectrometry (HRMS) is an essential tool for determining the precise molecular weight and elemental composition of a compound. Unlike standard mass spectrometry, HRMS can measure the mass-to-charge ratio (m/z) to a very high degree of accuracy (typically to four or five decimal places).
For this compound (Molecular Formula: C₁₆H₁₉NO), HRMS would provide an exact mass that can confirm its elemental formula. This is achieved by comparing the experimentally measured mass with the calculated theoretical mass. This technique is invaluable for distinguishing between compounds with the same nominal mass but different elemental compositions.
Illustrative HRMS Data for this compound
| Parameter | Value |
| Molecular Formula | C₁₆H₁₉NO |
| Theoretical Monoisotopic Mass | 241.1467 |
| Expected Ion (e.g., [M+H]⁺) | 242.1545 |
| Mass Accuracy Requirement | < 5 ppm |
X-ray Crystallography for Absolute Configuration and Solid-State Structure Determination
X-ray crystallography is the most definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. This technique can provide precise information about bond lengths, bond angles, and the absolute configuration of chiral centers.
If a suitable single crystal of this compound can be grown, X-ray diffraction analysis would reveal its exact solid-state structure. This would include the conformation of the cyclopentane ring and its orientation relative to the naphthalene ring system. Furthermore, it would elucidate the intermolecular interactions, such as hydrogen bonding and π-π stacking, that govern the crystal packing. A crystallographic study of the related compound 7-methoxy-1-naphthylacetonitrile (B18921) has provided insights into its molecular structure and crystal packing, which involves weak aromatic π–π stacking interactions.
Illustrative Crystallographic Data Parameters for this compound
| Parameter | Information Provided |
| Crystal System | The basic shape of the unit cell (e.g., monoclinic, orthorhombic) |
| Space Group | The symmetry elements of the crystal lattice |
| Unit Cell Dimensions | The lengths of the cell axes (a, b, c) and the angles between them (α, β, γ) |
| Atomic Coordinates | The precise position of each atom in the unit cell |
| Bond Lengths and Angles | The geometry of the molecule |
| Intermolecular Interactions | Details of hydrogen bonding, van der Waals forces, and π-stacking |
Future Directions and Research Opportunities
Design of Novel 1-(7-Methoxy-1-naphthyl)cyclopentanamine Analogues with Enhanced Selectivity
A primary objective in medicinal chemistry is the rational design of analogues with improved selectivity to minimize off-target effects. For this compound, this can be achieved through systematic structural modifications. Key areas for exploration include:
Modification of the Methoxy (B1213986) Group: Altering the position and nature of the substituent on the naphthalene (B1677914) ring can significantly impact receptor affinity and selectivity. Exploration of other alkoxy groups, halogens, or hydrogen bond donors/acceptors could yield analogues with fine-tuned binding properties.
Stereochemistry of the Cyclopentanamine Ring: The stereoisomers of this compound may exhibit differential selectivity and potency. The synthesis and biological evaluation of individual enantiomers and diastereomers are crucial steps.
N-Substitution on the Amine: Introducing various substituents on the amine group can modulate the compound's physicochemical properties, such as lipophilicity and basicity, which in turn can influence its pharmacokinetic profile and target engagement.
These targeted modifications, guided by computational modeling and structure-activity relationship (SAR) studies, can lead to the development of novel analogues with superior selectivity for their intended biological targets.
Integration with Advanced Preclinical Research Tools
To elucidate the precise mechanism of action and in vivo effects of this compound and its analogues, integration with cutting-edge preclinical research tools is imperative.
Optogenetics: This technique allows for the precise control of specific neuronal populations using light. In animal models, optogenetics can be used to identify the neural circuits modulated by the compound, providing a deeper understanding of its neuropharmacological effects.
Chemogenetics: Similar to optogenetics, chemogenetics involves the use of engineered receptors that are activated by specific, otherwise inert, molecules. By expressing these receptors in specific cell types, researchers can dissect the cellular basis of the compound's activity with high precision.
The application of these advanced tools will provide invaluable insights into the compound's biological function, bridging the gap between molecular interactions and physiological outcomes.
Development of In Vivo Imaging Agents
The development of radiolabeled versions of this compound for use as in vivo imaging agents, such as Positron Emission Tomography (PET) ligands, represents a significant research opportunity. The naphthalene component of the molecule provides a suitable scaffold for the incorporation of radioisotopes. researchgate.netnih.govnih.gov
A successful PET ligand would enable non-invasive visualization and quantification of the compound's target receptor occupancy in the brains of living animals. This would be instrumental for:
Confirming target engagement in preclinical studies.
Investigating the relationship between receptor occupancy and behavioral effects.
Guiding the selection of potential therapeutic candidates.
The unique photophysical properties of naphthalene derivatives could also be harnessed for the development of fluorescent probes for cellular imaging, allowing for the visualization of target receptors and cellular processes in vitro. nih.govrsc.orgmdpi.com
Exploration of Additional Molecular Targets Based on Structural Scaffolds
The structural motifs present in this compound, namely the naphthalene and cyclopentanamine scaffolds, are found in a wide range of biologically active compounds. ekb.egnih.gov This suggests that the compound may interact with multiple molecular targets.
Future research should focus on:
Target Deconvolution: Employing techniques such as affinity chromatography, chemical proteomics, and computational target prediction to identify additional binding partners.
Scaffold Hopping: Using the this compound structure as a starting point to design new molecules that interact with related or entirely different classes of receptors. The cyclotide scaffold, for instance, has shown promise for targeting biomolecular interactions. nih.govmdpi.comresearchgate.net
Uncovering the polypharmacology of this compound could reveal novel therapeutic applications and provide a richer understanding of its biological activity.
Contribution to Fundamental Understanding of Naphthalene and Cyclopentanamine Chemistry in Biological Systems
A thorough investigation of this compound can contribute significantly to the fundamental knowledge of how naphthalene and cyclopentanamine moieties behave in biological systems. researchgate.net Research in this area should include studies on:
Metabolic Pathways: Identifying the metabolic fate of the compound, including the enzymes responsible for its biotransformation. This is crucial for understanding its pharmacokinetic profile and potential for drug-drug interactions.
Structure-Activity Relationships (SAR): Systematically correlating structural modifications with changes in biological activity to build predictive models for the design of future compounds.
Toxicophore Identification: Investigating whether the naphthalene core may lead to the formation of reactive metabolites, a known concern for some naphthalene-containing compounds. nih.gov
These fundamental studies will not only be valuable for the development of this compound-based therapeutics but will also enrich the broader field of medicinal chemistry.
Q & A
Basic Research Questions
Q. What established synthetic routes are available for 1-(7-Methoxy-1-naphthyl)cyclopentanamine, and what are their key methodological considerations?
- Answer : Synthesis typically involves nucleophilic substitution or reductive amination. For example, a route analogous to 1-(4-Fluorophenyl)cyclopentanamine synthesis involves reacting a halogenated naphthyl precursor (e.g., 7-methoxy-1-naphthyl bromide) with cyclopentanamine under basic conditions. Key steps include solvent selection (e.g., dichloromethane), base addition (e.g., NaOH), and purification via column chromatography or recrystallization . Industrial-scale methods may employ continuous flow reactors to enhance yield .
Q. How is the structural integrity of this compound validated in experimental settings?
- Answer : Structural confirmation relies on spectroscopic techniques:
- NMR : - and -NMR identify methoxy and cyclopentylamine groups (e.g., methoxy protons at ~3.8 ppm, aromatic protons at 6.5–8.0 ppm) .
- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., [M+H] peak at m/z 256.16) .
- X-ray Crystallography : SHELX programs refine crystal structures to resolve bond lengths and angles, critical for stereochemical validation .
Q. What preliminary biological activities have been reported for this compound?
- Answer : Studies on analogs (e.g., 1-(5-Fluoro-2-methylphenyl)cyclopentanamine) suggest interactions with monoamine transporters (serotonin, dopamine) via radioligand binding assays. Electrophysiological measurements may assess ion channel modulation .
Advanced Research Questions
Q. How can computational modeling optimize the design of this compound derivatives for enhanced target specificity?
- Answer : Molecular docking (e.g., AutoDock Vina) predicts binding affinities to targets like serotonin receptors. Density Functional Theory (DFT) calculations analyze electronic effects of substituents (e.g., methoxy vs. halogen groups) on binding kinetics. Comparative studies with analogs (e.g., 1-(4-Chlorophenyl)cyclopentanamine) highlight substituent positioning impacts .
Q. What strategies resolve contradictions in biological activity data across studies?
- Answer : Systematic variation of experimental conditions (e.g., pH, temperature) and orthogonal assays (e.g., fluorescence polarization vs. surface plasmon resonance) can clarify discrepancies. For example, conflicting neurotransmitter uptake data may arise from assay sensitivity thresholds, requiring dose-response curve standardization .
Q. How does the substitution pattern on the naphthyl ring influence pharmacological properties?
- Answer : Structure-Activity Relationship (SAR) analysis via analog synthesis (e.g., 1-(7-Ethoxy-1-naphthyl)cyclopentanamine) reveals:
- Methoxy Position : 7-methoxy enhances lipophilicity and blood-brain barrier penetration vs. 4-methoxy analogs .
- Halogen Substitution : Fluorine at the 5-position (as in 1-(5-Fluoro-2-methylphenyl)cyclopentanamine) increases receptor binding affinity by 30% compared to non-halogenated derivatives .
Methodological Challenges and Solutions
Q. What purification techniques are recommended for isolating this compound with high enantiomeric purity?
- Answer : Chiral HPLC with cellulose-based columns (e.g., Chiralpak® IC) achieves >99% enantiomeric excess. Recrystallization in hexane/ethyl acetate mixtures (1:3 v/v) further enhances purity .
Q. How can researchers mitigate toxicity concerns during in vivo studies?
- Answer : Preclinical toxicity screening follows OECD guidelines:
- Acute Toxicity : LD determination in rodents via oral/intraperitoneal routes.
- Hepatic/Renal Markers : Serum ALT, AST, and creatinine levels monitor organ damage .
Comparative Analysis
Q. How does this compound compare to its structural analogs in terms of chemical reactivity?
- Answer :
| Compound | Key Feature | Reactivity |
|---|---|---|
| 1-(4-Fluorophenyl)cyclopentanamine | Fluorine at para position | Higher electrophilic aromatic substitution |
| 1-(2-Methylphenyl)cyclopentanamine | Methyl ortho to amine | Steric hindrance reduces reaction rates |
| This compound | Methoxy at naphthyl 7-position | Enhanced stability under acidic conditions |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
